Carbamic acid, N-[[4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methyl]-, 1,1-dimethylethyl ester is a complex organic compound with the CAS number 1283108-14-4. This compound features a unique structural composition that includes a triazole ring, a phenyl group, and a trifluoromethyl group. These structural elements contribute to its distinct chemical properties and potential applications in various scientific fields .
This compound can be sourced from chemical suppliers specializing in research chemicals. It falls under the category of carbamates, which are esters or salts of carbamic acid. The presence of the trifluoromethyl group and the triazole ring classifies it further into specialized chemical categories relevant for medicinal and agricultural chemistry .
The synthesis of Carbamic acid, N-[[4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methyl]-, 1,1-dimethylethyl ester typically involves several key steps:
The molecular formula of Carbamic acid, N-[[4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methyl]-, 1,1-dimethylethyl ester is , with a molecular weight of approximately 342.3163 g/mol. Its structure includes:
The structural representation can be denoted using SMILES notation: O=C(OC(C)(C)C)NCc1nnc(n1c1ccccc1)C(F)(F)F
.
Carbamic acid, N-[[4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methyl]-, 1,1-dimethylethyl ester can undergo several chemical reactions:
Common reagents for these reactions include:
These reactions typically require controlled temperatures and inert atmospheres to minimize unwanted side reactions .
The mechanism of action for Carbamic acid, N-[[4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets within biological systems. The triazole ring and trifluoromethyl group are critical for binding to enzymes or receptors, potentially modulating their activity. This interaction may lead to inhibition or activation of certain biochemical pathways, contributing to its observed effects in biological assays .
The physical properties of this compound include:
Key chemical properties include:
Data from PubChem indicates that this compound has specific reactivity profiles that make it suitable for further research applications .
Carbamic acid, N-[[4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methyl]-, 1,1-dimethylethyl ester has several notable applications:
This compound's diverse functionalities make it an important subject for ongoing research in both academic and industrial settings.
CAS No.: 119757-73-2
CAS No.: 25811-35-2
CAS No.: 99-18-3
CAS No.: 104332-28-7
CAS No.: 33984-05-3
CAS No.: